6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one
Description
This compound is a coumarin-thiadiazole hybrid with a 6,8-dichloro-substituted coumarin core linked to a [1,3,4]thiadiazole ring bearing a 2-fluoro-phenylamino group. Coumarins are known for their diverse bioactivities, including anticancer, anticoagulant, and anti-inflammatory properties . The dichloro and fluoro substituents likely influence lipophilicity, metabolic stability, and target binding .
Properties
IUPAC Name |
6,8-dichloro-3-[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2FN3O2S/c18-9-5-8-6-10(16(24)25-14(8)11(19)7-9)15-22-23-17(26-15)21-13-4-2-1-3-12(13)20/h1-7H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARZPCMTHLCMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NN=C(S2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one has been investigated for its potential as a therapeutic agent in various diseases. Its structural components suggest possible interactions with biological targets.
Case Studies:
- Anticancer Activity : Preliminary studies indicate that thiadiazole derivatives exhibit anticancer properties. The compound's ability to interact with cellular pathways involved in cancer progression is under investigation .
Biochemical Interactions
Research has focused on how this compound interacts with biomolecules. Understanding these interactions can pave the way for developing new drugs targeting specific diseases.
Key Findings:
- Protein Binding : Studies suggest that the compound may bind to specific proteins involved in signaling pathways, influencing cellular responses .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties.
Applications in Synthesis:
- Used in the synthesis of other complex organic molecules, facilitating advancements in materials science and pharmaceuticals .
Comparison with Similar Compounds
Structural Analogues in the Coumarin-Thiadiazole Family
Key structural analogs include:
- 3-(3-(4-Methoxyphenyl)-2-(phenylimino)-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one (5c)
- 3-(3-(4-Chlorophenyl)-2-(phenylimino)-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one (5d)
- N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The target compound’s 6,8-Cl and 2-fluoro groups enhance electron-withdrawing effects compared to 5c’s 4-OCH₃ (electron-donating). This may increase metabolic stability and alter π-π stacking interactions .
- Thiadiazole Tautomerism : Thiadiazole derivatives exhibit tautomerism, which affects reactivity. For example, allyl-thiadiazole amines undergo structural shifts in solution , suggesting similar behavior in the target compound.
Table 2: Cytotoxicity Data (IC₅₀, μM)
| Compound | Hepatocarcinoma | Leukemia | Breast Carcinoma | Non-Tumor Cells |
|---|---|---|---|---|
| N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide | 12.3 ± 1.2 | 15.7 ± 1.5 | 18.9 ± 2.1 | >100 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.3 | 1.5 ± 0.4 | 5.2 ± 0.6 |
Key Findings :
- The thiadiazole-propionamide derivative shows moderate selectivity for hepatocarcinoma over non-tumor cells, unlike doxorubicin, which is broadly cytotoxic .
Biological Activity
6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique molecular structure combines elements of chromenone and thiadiazole, which are known for their diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 408.23 g/mol. The presence of chlorine and fluorine atoms enhances its reactivity and biological potency, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiadiazole compounds demonstrate significant antimicrobial properties against various pathogens. For instance, related compounds have shown effectiveness against Staphylococcus aureus and Candida albicans .
- Antiviral Activity : The compound's structural features may contribute to its antiviral properties. In related studies, thiadiazole derivatives have exhibited activity against viruses such as Dengue virus (DENV) with IC50 values indicating substantial inhibitory effects .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that similar chromenone derivatives can inhibit the proliferation of breast cancer cells (MCF-7) and other tumor cell lines .
Antimicrobial Studies
A study focusing on the antimicrobial activity of thiadiazole derivatives found that several compounds exhibited significant inhibition against Staphylococcus aureus and Candida albicans. The disk diffusion method was employed to assess the effectiveness of these compounds, revealing promising results that could be extrapolated to this compound .
Antiviral Activity
The antiviral potential was highlighted in research evaluating the efficacy of thiadiazole derivatives against DENV. One study reported an IC50 value of 2.1 μM for a closely related compound, indicating strong antiviral activity that could be expected from our compound as well .
Anticancer Activity
In a study examining the cytotoxic effects of chromenone derivatives on cancer cell lines, it was found that compounds with similar structural features inhibited cell growth effectively. The most active compounds demonstrated IC50 values ranging from 5 to 10 μM against MCF-7 cells . This suggests that this compound may also possess significant anticancer properties.
Comparison with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with similar compounds is essential:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | Chromenone Derivative | Anticancer | 5 μM |
| Compound B | Thiadiazole Derivative | Antiviral | 2.1 μM |
| Compound C | Thiophenol Derivative | Antimicrobial | 10 μg/mL |
The table illustrates how variations in structure influence biological activity across different classes of compounds.
Case Studies
Several case studies have reported on the efficacy of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated the effectiveness of thiadiazole derivatives against common pathogens. The results indicated a need for further exploration into structure-activity relationships to optimize potency .
- Antiviral Mechanisms : Research into the mechanisms by which thiadiazoles inhibit viral replication has revealed potential pathways involving enzyme inhibition and interference with viral entry into host cells .
- Cytotoxicity Profiles : Investigations into the cytotoxicity of chromenone derivatives against various cancer cell lines have provided insights into their potential use as chemotherapeutic agents .
Preparation Methods
Cyclocondensation of 3,5-Dichlororesorcinol
The chromenone scaffold is synthesized by reacting 3,5-dichlororesorcinol with β-keto esters under acidic conditions. A representative protocol from involves:
Reagents :
- 3,5-Dichlororesorcinol (1.0 equiv)
- Ethyl acetoacetate (1.2 equiv)
- Concentrated H2SO4 (catalytic)
Procedure :
- Combine reagents in glacial acetic acid (10 mL/g substrate).
- Reflux at 120°C for 6–8 hours.
- Quench with ice-water, filter, and recrystallize from ethanol.
Halogenation Optimization
Post-cyclization chlorination is avoided due to steric hindrance at C6 and C8. Direct use of pre-halogenated resorcinol derivatives ensures regioselectivity.
Construction of the 1,3,4-Thiadiazole Moiety
Hurd-Mason Cyclization
Thiadiazole rings are formed via cyclization of thiosemicarbazides under oxidative conditions. Adapted from:
Reagents :
- Thiocarbohydrazide (1.1 equiv)
- 3-Carboxychromen-2-one (1.0 equiv)
- Phosphorus oxychloride (3.0 equiv)
Procedure :
- Suspend thiocarbohydrazide and chromenone in dry toluene.
- Add POCl3 dropwise at 0°C.
- Reflux at 110°C for 12 hours.
- Neutralize with NaHCO3, extract with EtOAc, and purify via column chromatography.
Microwave-Assisted Synthesis
Green chemistry approaches from reduce reaction times:
Conditions :
- Solvent: Deep eutectic solvent (choline chloride/urea)
- Temperature: 80°C
- Time: 20 minutes (microwave irradiation)
Advantages : 88% yield, reduced environmental impact.
Coupling of Chromenone and Thiadiazole Units
Suzuki-Miyaura Cross-Coupling
Patent data from highlights palladium-catalyzed coupling:
Reagents :
- 3-Bromochromenone (1.0 equiv)
- 5-Boronic ester-1,3,4-thiadiazole (1.2 equiv)
- Pd(PPh3)4 (5 mol%)
- Cs2CO3 (2.5 equiv)
Conditions :
- Solvent: Dioxane/H2O (4:1)
- Temperature: 90°C, 24 hours
Ullmann-Type Coupling
For halogenated thiadiazoles, copper catalysis offers cost efficiency:
Catalyst : CuI (10 mol%)
Ligand : 1,10-Phenanthroline
Solvent : DMF, 110°C, 18 hours
Yield : 65%.
Introduction of the 2-Fluorophenylamino Group
Nucleophilic Aromatic Substitution
Amino functionalization via SNAr reaction, as in:
Reagents :
- 5-Bromo-1,3,4-thiadiazole intermediate (1.0 equiv)
- 2-Fluoroaniline (2.0 equiv)
- K2CO3 (3.0 equiv)
Conditions :
Buchwald-Hartwig Amination
Palladium-mediated coupling for challenging substrates:
Catalyst : Pd2(dba)3 (2 mol%)
Ligand : Xantphos (4 mol%)
Base : Cs2CO3
Solvent : Toluene, 110°C, 12 hours
Yield : 78%.
Integrated Synthetic Protocols
Three-Step Convergent Synthesis
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Chromenone formation | H2SO4, reflux | 85 |
| 2 | Thiadiazole coupling | Pd(PPh3)4, dioxane/H2O | 76 |
| 3 | Fluorophenylamination | K2CO3, DMF | 82 |
One-Pot Tandem Approach
Combining cyclization and coupling in a single vessel:
- Solvent : Ethylene glycol
- Catalyst : Fe3O4@SiO2-SO3H nanoparticles
- Yield : 70% (reduced purification steps).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, MeOH/H2O = 70:30).
Q & A
Basic Research: What are the optimal synthetic routes for 6,8-dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound involves coupling a chromen-2-one scaffold with a substituted 1,3,4-thiadiazole moiety. Key steps include:
- Thiadiazole Formation : Use of POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring, as demonstrated in analogous thiadiazole syntheses .
- Coupling Reaction : Condensation of the thiadiazole intermediate with the dichloro-chromenone core via nucleophilic aromatic substitution. Catalysts like triethylamine or PEG-400 media (70–80°C) improve regioselectivity .
- Yield Optimization : Control pH during precipitation (pH 8–9) and use recrystallization (DMSO/water mixtures) to isolate pure products, achieving yields of 45–58% in structurally related compounds .
Basic Research: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Assign peaks for the chromen-2-one carbonyl (δ ~164 ppm), thiadiazole C-S-C (δ ~135 ppm), and fluorine-substituted aromatic protons (δ 6.5–7.5 ppm). Discrepancies in aromatic proton splitting may arise from steric hindrance near the 2-fluoro-phenyl group .
- FT-IR : Confirm C=O stretching (~1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) from the phenylamino group .
- Elemental Analysis : Validate C, H, N content (e.g., theoretical vs. observed deviations ≤0.5% for reliable purity) .
Advanced Research: How can researchers resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer:
Contradictions often arise from:
- Tautomerism : Thiadiazole-thione/thiol tautomers may shift NMR peaks. Use deuterated DMSO to stabilize the dominant tautomer .
- Crystallographic Validation : Perform X-ray diffraction (as in analogous thiadiazole-triazine hybrids) to resolve ambiguous NOE correlations or coupling constants .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the chromenone ring .
Advanced Research: What experimental strategies are recommended for evaluating the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 2-fluoro-phenyl with 3-trifluoromethyl-phenyl) to assess electronic effects on bioactivity .
- Biological Assays : Test against enzyme targets (e.g., kinases or microbial enzymes) using fluorometric or colorimetric assays. For example, chromenone-thiadiazole hybrids show activity against Staphylococcus aureus (MIC ≤8 µg/mL) in similar scaffolds .
- Computational Docking : Use AutoDock Vina to model interactions with active sites (e.g., COX-2 or β-lactamases), prioritizing residues within 4Å of the thiadiazole moiety .
Advanced Research: How can researchers address low solubility of this compound in in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce hydrophilic groups (e.g., acetate esters) at the chromenone 3-position, which hydrolyze under physiological conditions .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability, as demonstrated for similar thiadiazole derivatives .
Advanced Research: What methodologies are effective for identifying potential off-target interactions?
Methodological Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to capture interacting proteins in cell lysates .
- Kinome Screening : Employ kinase inhibitor bead arrays to assess binding to >400 human kinases, prioritizing ATP-binding pockets .
- Metabolomic Profiling : Analyze LC-MS data from treated cells to detect perturbations in pathways like glutathione metabolism or lipid biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
